molecular formula C15H14O2S B3380229 2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid CAS No. 18626-45-4

2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid

Cat. No.: B3380229
CAS No.: 18626-45-4
M. Wt: 258.3 g/mol
InChI Key: KLDVNMLBHGWENH-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid is a synthetic organic compound with the molecular formula C15H14O2S and a molecular weight of 258.33 g/mol . As a phenylacetic acid derivative featuring a sulfanyl group, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for exploring structure-activity relationships in the development of new pharmacologically active molecules. Researchers utilize this chemical in projects ranging from method development in analytical chemistry to the synthesis of more complex chemical entities. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)sulfanyl-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-11-7-5-6-10-13(11)18-14(15(16)17)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDVNMLBHGWENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ligand Based Virtual Screening Lbvs when the 3d Structure of the Biological Target is Unknown, Lbvs Methods Can Be Used. These Methods Rely on the Knowledge of Existing Active Molecules.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a specific target. nih.gov Based on the structure of 2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid and its known active derivatives, a pharmacophore model could be generated and used to screen databases for new molecules that fit this model. acs.orgrsc.org

Similarity Searching: This technique identifies new compounds by searching a database for molecules that are structurally similar to a known active compound (the query). slideshare.net Similarity is calculated based on 2D fingerprints or 3D shape comparisons. slideshare.net

Structure Based Virtual Screening Sbvs when the 3d Structure of the Target Protein or Enzyme is Known, Sbvs Can Be Employed.

Molecular Docking: This is the most common SBVS technique. ncsu.edulongdom.org It involves computationally placing candidate molecules from a library into the binding site of the target protein and estimating the binding affinity using a scoring function. nih.govnih.gov Molecules with the best predicted binding scores are selected as potential hits. nih.gov This method could be used to screen thousands of compounds to find novel scaffolds that mimic the binding of 2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid to its target. springernature.com

A typical virtual screening workflow for this compound is outlined in the table below.

StepDescriptionRationale
1. Library Preparation Acquire and prepare a large database of diverse chemical compounds (e.g., ZINC, Enamine). This involves standardizing structures and generating 3D conformations.To create a comprehensive and high-quality set of molecules for screening.
2. Target/Model Preparation If using SBVS, prepare the 3D structure of the target protein. If using LBVS, generate a pharmacophore model based on known active derivatives.To establish the criteria for screening (a binding site or a feature model). nih.gov
3. High-Throughput Screening Perform rapid computational screening of the entire library using either docking (SBVS) or pharmacophore mapping/similarity searching (LBVS). azolifesciences.comTo quickly filter out the vast majority of non-promising compounds. wikipedia.org
4. Hit Filtering & Refinement The initial list of hits is refined. This may involve more accurate (but slower) docking protocols or applying filters based on drug-like properties (e.g., Lipinski's Rule of Five). valencelabs.comTo reduce the number of false positives and prioritize the most promising candidates.
5. Hit Selection The top-ranked compounds are visually inspected and selected for experimental validation.To identify a manageable number of high-potential candidates for synthesis and biological testing.

Through these computational strategies, the vast chemical space can be efficiently explored to identify novel derivatives of this compound with desired biological activities. irma-international.org

Despite a comprehensive search for the chemical compound "this compound," no specific mechanistic studies, biological interaction data, or research findings related to the provided outline were found in the public domain. Consequently, it is not possible to generate an article with the requested detailed sections on its biochemical and cellular interactions.

In Vitro Biochemical Assays for Target Engagement: No data was found regarding enzyme inhibition kinetics or receptor binding mechanisms for this particular compound.

Cellular Pathway Modulation Investigations: There were no studies detailing the interrogation of signaling pathways in cellular models or any gene expression analysis related to the interaction of this compound.

Proteomic Approaches to Identify Molecular Targets: No proteomic studies aimed at identifying the molecular targets of "this compound" were discovered.

General information on related structures, such as phenylacetic acid and its derivatives, indicates a broad range of biological activities and applications in pharmaceutical development. However, this information is not specific to "this compound" and therefore cannot be used to populate the requested article structure.

Further research would be required to elucidate the specific biological and mechanistic properties of "this compound" before an article conforming to the detailed outline can be written.

Molecular Design and Derivatization Studies

Design Principles for Structural Modification of 2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid

The structural modification of this compound would likely be guided by principles aimed at optimizing its physicochemical properties, biological activity, and pharmacokinetic profile. Key areas for modification include the two aromatic rings, the thioether linkage, and the carboxylic acid group.

The design principles would likely focus on:

Steric and Electronic Effects: The size and electronic nature of substituents can influence the molecule's conformation and its interaction with biological targets. For instance, introducing bulky groups could enforce a specific three-dimensional arrangement, while electron-withdrawing or electron-donating groups could alter the acidity of the carboxylic acid or the reactivity of the thioether.

Metabolic Stability: The thioether moiety and the aromatic rings are potential sites of metabolism. Modifications at or near these positions could be designed to block metabolic pathways, thereby increasing the compound's half-life. For example, replacing the sulfur atom with a sulfoxide (B87167) or sulfone could alter its metabolic fate.

Target-Specific Interactions: If the compound has a known biological target, modifications would be designed to enhance binding affinity. This could involve introducing groups that can form hydrogen bonds, ionic bonds, or hydrophobic interactions with the target protein.

Structure-activity relationship (SAR) studies on analogous compounds, such as 2-phenylaminophenylacetic acid derivatives, have shown that even minor structural changes can significantly impact both efficacy and toxicity. nih.gov For instance, the introduction of different alkyl and halogen substituents can have a pronounced effect on cytotoxicity. nih.gov

Synthesis of Analogs and Homologs

The synthesis of analogs of this compound would involve systematic modifications to its core structure.

A variety of analogs can be synthesized by introducing different substituents on either the phenylacetic acid ring or the 2-methylphenyl ring. This can be achieved by using appropriately substituted starting materials. For example, the synthesis could start from a substituted thiophenol and a substituted phenylacetic acid precursor.

Common modifications could include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms.

Alkylation/Alkoxylation: Addition of methyl, ethyl, or methoxy (B1213986) groups.

Introduction of Polar Groups: Incorporation of hydroxyl, amino, or nitro groups.

The following table illustrates potential analogs with modified phenyl ring substitutions and the rationale for their synthesis.

Analog StructureRationale for Modification
2-[(2-Methyl-4-chlorophenyl)sulfanyl]-2-phenylacetic acidTo investigate the effect of an electron-withdrawing group on the 2-methylphenyl ring, potentially altering electronic properties and metabolic stability.
2-[(2-Methylphenyl)sulfanyl]-2-(4-methoxyphenyl)acetic acidTo explore the impact of an electron-donating group on the phenylacetic acid ring, which could influence target binding and lipophilicity.
2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acidTo study the steric and electronic effects of an additional methyl group.
2-[(2-Methylphenyl)sulfanyl]-2-(4-hydroxyphenyl)acetic acidTo introduce a polar group for potential hydrogen bonding interactions with a biological target and to increase aqueous solubility.

This table is illustrative and based on general principles of medicinal chemistry.

The thioether linkage is a key structural feature that can be modified to influence the compound's properties.

Potential alterations include:

Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone. This would significantly increase the polarity of the molecule and could alter its biological activity and metabolic profile.

Replacement of Sulfur: The sulfur atom could be replaced with an oxygen (ether linkage) or a nitrogen atom (amino linkage) to explore the importance of the sulfur atom for its activity.

Introduction of a Spacer: A methylene (B1212753) group or other short alkyl chains could be inserted between the sulfur atom and the phenyl ring to alter the flexibility and geometry of the molecule.

The carboxylic acid group is a primary site for derivatization, often to create prodrugs or to explore different types of interactions with biological targets.

Common derivatizations include:

Esterification: Conversion to methyl, ethyl, or other alkyl esters can increase lipophilicity and improve cell membrane permeability. uobabylon.edu.iq

Amidation: Reaction with amines to form primary, secondary, or tertiary amides can introduce new functional groups and alter the compound's physicochemical properties.

Reduction to an Alcohol: The carboxylic acid can be reduced to a primary alcohol, which would remove the acidic nature of the molecule and could lead to a different biological activity profile.

The synthesis of phenylacetic acid derivatives can be achieved through various established methods, such as the hydrolysis of benzyl (B1604629) cyanide or the carbonylation of benzyl halides. researchgate.netresearchgate.net

Preparation of Prodrugs and Pro-compounds (Emphasis on Chemical Precursors)

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. For a carboxylic acid-containing compound like this compound, the most common prodrug strategy is esterification. uobabylon.edu.iqresearchgate.net

The primary goals of creating a prodrug for this compound would be to:

Improve Oral Bioavailability: By masking the polar carboxylic acid group with a lipophilic ester, the drug's absorption from the gastrointestinal tract can be enhanced. google.com

Increase Duration of Action: A prodrug might be metabolized more slowly to the active form, leading to a prolonged therapeutic effect.

Reduce Local Irritation: Acidic drugs can sometimes cause irritation at the site of administration. Ester prodrugs are generally less acidic and may be better tolerated. google.com

A variety of esters could be prepared, each with different properties. The rate of hydrolysis back to the active carboxylic acid would depend on the nature of the alcohol used for esterification and the enzymes present in the body. uobabylon.edu.iq

The following table presents some potential ester prodrugs and their intended advantages.

Prodrug StructurePromoietiesPotential Advantage
Methyl 2-[(2-methylphenyl)sulfanyl]-2-phenylacetateMethylSimple ester for initial studies on the effect of masking the carboxylic acid.
Ethyl 2-[(2-methylphenyl)sulfanyl]-2-phenylacetateEthylA common promoiety used in clinically successful prodrugs like enalapril. google.com
Pivaloyloxymethyl 2-[(2-methylphenyl)sulfanyl]-2-phenylacetatePivaloyloxymethyl (POM)A more lipophilic group designed for enhanced absorption, often used for antibiotics. researchgate.net
N,N-Dimethylaminoethyl 2-[(2-methylphenyl)sulfanyl]-2-phenylacetateN,N-DimethylaminoethylIntroduces a basic nitrogen, which could improve aqueous solubility at acidic pH and allow for salt formation.

This table is illustrative and based on common prodrug strategies for carboxylic acids.

Development of Conformationally Restricted Analogs

Conformational restriction is a strategy used in drug design to lock a flexible molecule into a specific three-dimensional shape that is optimal for binding to its biological target. This can lead to increased potency and selectivity.

For this compound, which has considerable rotational freedom around its single bonds, conformational restriction could be achieved by:

Incorporating Ring Structures: The flexible chain could be incorporated into a rigid ring system. For example, the carbon atom bearing the phenyl and carboxyl groups could become part of a cyclopropane (B1198618) or cyclobutane (B1203170) ring.

Introducing Bulky Groups: The strategic placement of bulky substituents could sterically hinder rotation around certain bonds, favoring a particular conformation.

Creating Bridged Analogs: A chemical bridge could be formed between the two phenyl rings, creating a more rigid, fused ring system.

The synthesis of such analogs can be complex but offers the potential for significant improvements in the pharmacological profile of the compound. For example, cyclopentane-based analogs have been successfully used to create conformationally restricted versions of other biologically active molecules. nih.gov The design of these analogs often relies on computational modeling to predict the most favorable conformations for biological activity.

Combinatorial Chemistry Approaches for Library Generation

The generation of chemical libraries around a core scaffold is a cornerstone of modern drug discovery and chemical biology, enabling the systematic exploration of structure-activity relationships (SAR). For a molecule such as this compound, combinatorial chemistry provides a powerful platform to rapidly synthesize a multitude of analogs. This allows for the fine-tuning of physicochemical properties and biological activities. The strategic design of such libraries involves the identification of diversification points within the molecule, followed by the application of high-throughput synthesis techniques.

For the this compound scaffold, several positions can be identified as amenable to variation in a combinatorial fashion. These include substitutions on the phenylacetic acid ring, modifications of the 2-methylphenyl group, and derivatization of the carboxylic acid moiety. Both solid-phase and solution-phase synthesis strategies can be envisioned for the construction of such a library.

A hypothetical solid-phase synthesis approach could involve anchoring a protected phenylacetic acid precursor to a resin. Subsequent diversification could be achieved through a series of parallel reactions. For instance, a library of thiols could be reacted with a resin-bound bromo-phenylacetic acid derivative to introduce diversity at the sulfanyl (B85325) portion of the molecule. Further diversity could be introduced by varying the substituents on the phenylacetic acid ring itself prior to the thiol addition. Finally, cleavage from the resin would yield the desired library of compounds.

Alternatively, a solution-phase parallel synthesis approach could be employed. This might involve the reaction of a small library of substituted thiophenols with a library of 2-bromo-2-phenylacetic acid derivatives in a multi-well plate format. Purification of the resulting products could be streamlined using high-throughput techniques such as automated flash chromatography or crystallization.

The selection of building blocks for such a library is crucial for ensuring chemical diversity and exploring a wide range of chemical space. A representative set of building blocks for the diversification of the this compound scaffold is presented in the tables below.

Table 1: Representative Building Blocks for the Phenylacetic Acid Moiety

R1 SubstituentR2 Substituent
HH
4-FluoroH
4-ChloroH
4-BromoH
4-MethylH
4-MethoxyH
3-FluoroH
3-ChloroH
3-MethylH
3-MethoxyH
H4-Fluoro
H4-Chloro
H4-Methyl
H4-Methoxy

Table 2: Representative Building Blocks for the Thiophenol Moiety

R3 SubstituentR4 Substituent
2-MethylH
3-MethylH
4-MethylH
2-FluoroH
3-FluoroH
4-FluoroH
2-ChloroH
3-ChloroH
4-ChloroH
2-MethoxyH
3-MethoxyH
4-MethoxyH
H5-Methyl
H5-Fluoro

The resulting library of compounds would then be subjected to high-throughput screening to identify hits with desired biological activities. The data obtained from these screens would be invaluable for establishing SAR and guiding the design of next-generation compounds with improved properties. While specific examples of large-scale combinatorial libraries for this compound are not extensively documented in publicly available literature, the principles of combinatorial synthesis are readily applicable to this scaffold, drawing from methodologies developed for structurally related molecules.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies focused on the quantum chemical calculations of 2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid. Therefore, detailed information regarding its electronic structure and frontier molecular orbitals from dedicated research is not available in the public domain.

Electronic Structure Analysis

A specific electronic structure analysis for this compound has not been reported in published scientific literature. Such an analysis would typically involve the use of computational methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations to determine the molecule's electron density distribution, molecular orbital energies, and electrostatic potential. This information is crucial for understanding the compound's reactivity, stability, and intermolecular interactions. In the absence of specific studies, a detailed description of the electronic structure of this particular molecule cannot be provided.

Frontier Molecular Orbital Theory Applied to this compound

There are no available studies applying Frontier Molecular Orbital (FMO) theory specifically to this compound. FMO theory is a fundamental concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An analysis for this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The energy gap between these orbitals would provide insights into the molecule's kinetic stability and chemical reactivity. Without dedicated computational studies, the specific HOMO-LUMO gap and orbital characteristics for this compound remain undetermined.

Molecular Docking and Simulation Studies

No molecular docking or simulation studies specifically investigating this compound were found in the reviewed scientific literature. Such studies are instrumental in predicting the binding affinity and interaction of a ligand with a biological target.

Ligand-Target Interaction Prediction (Computational Perspective)

There are no published computational predictions of ligand-target interactions for this compound. A typical molecular docking study would involve identifying a potential protein target and computationally placing the molecule into the protein's binding site to predict its binding mode and affinity. This process helps in understanding the potential biological activity of a compound. The absence of such studies means that the potential biological targets and interaction mechanisms of this compound from a computational standpoint are currently unknown.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding energy landscapes for this compound are not available in the scientific literature. This type of study would involve computational methods to explore the different spatial arrangements (conformers) of the molecule and their relative energies. Understanding the conformational preferences is essential as the biological activity of a molecule can be highly dependent on its three-dimensional shape. Without such analysis, the stable conformations and the energy barriers between them for this specific compound are not known.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound were identified in the available literature. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model, a dataset of structurally related compounds with known activities is required. As there are no reported biological activity data or QSAR studies involving this particular compound, its predictive modeling within a QSAR framework has not been performed.

Descriptor Generation for this compound Derivatives

The foundation of any Quantitative Structure-Activity Relationship (QSAR) study is the transformation of chemical structures into numerical values, known as molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's physicochemical and structural properties. nih.gov For a hypothetical series of derivatives of this compound, a wide array of descriptors would be calculated to capture the structural variations responsible for differences in biological activity. nih.gov

These descriptors can be categorized based on their dimensionality: hufocw.orgwikipedia.orgrjptonline.org

0D Descriptors: Derived directly from the molecular formula, such as molecular weight and atom counts. hufocw.orgrjptonline.org

1D Descriptors: Based on lists of molecular fragments, like the count of hydrogen bond donors or acceptors. hufocw.orgrjptonline.org

2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices that describe molecular branching, connectivity, and shape. hufocw.org

3D Descriptors: Derived from the 3D coordinates of the molecule, encompassing geometric properties like solvent-accessible surface area and molecular volume. hufocw.org

Quantum-Chemical Descriptors: These provide detailed information on the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to molecular reactivity. ucsb.eduacs.org

For a hypothetical set of derivatives, where substitutions are made on the phenyl or methylphenyl rings, these descriptors would capture changes in lipophilicity (LogP), electronic effects (Hammett constants), and steric bulk. unipd.it

Below is an interactive table illustrating hypothetical derivatives and the types of descriptors that would be generated for a QSAR analysis.

Derivative Structure (R-group substitution)Molecular Weight (0D)LogP (1D)Topological Polar Surface Area (2D)Solvent-Accessible Surface Area (3D)HOMO Energy (Quantum)
Parent Compound 272.344.1037.30 Ų300.5 Ų-8.5 eV
4'-Fluoro290.334.2537.30 Ų305.1 Ų-8.7 eV
4'-Chloro306.784.6537.30 Ų315.2 Ų-8.8 eV
4'-Nitro317.343.9583.16 Ų320.8 Ų-9.5 eV
3'-Methoxy302.374.0546.53 Ų325.4 Ų-8.2 eV

Note: The data in this table is illustrative and provided as an example of descriptors that would be calculated in a computational study.

Statistical Models for Activity Prediction (Theoretical Basis)

Once molecular descriptors are generated, statistical methods are employed to build a mathematical model that correlates these descriptors with biological activity. nih.gov This model forms the QSAR, which can then be used to predict the activity of new, untested compounds. wikipedia.org The selection of the appropriate statistical method is crucial for developing a robust and predictive model. unipd.itsemanticscholar.org

Several statistical techniques are commonly used in QSAR studies: protoqsar.com

Multiple Linear Regression (MLR) MLR is a straightforward method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov The resulting equation is easily interpretable. nih.gov The general form of an MLR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents the regression coefficients and D represents the descriptor values. unipd.it While simple, MLR can be sensitive to intercorrelated descriptors. acs.org

Support Vector Machine (SVM) SVM is a powerful machine learning algorithm used for both classification (distinguishing active vs. inactive compounds) and regression (predicting a continuous activity value). cresset-group.com SVM works by finding an optimal hyperplane that best separates data points into different classes or best fits the data in a high-dimensional space. cresset-group.comquantumzeitgeist.com It is particularly effective for handling complex, non-linear relationships between structure and activity and is considered a robust method in QSAR modeling. acs.orgacs.orgnih.gov

k-Nearest Neighbors (k-NN) The k-NN method is a non-linear approach based on the principle that structurally similar molecules are likely to have similar biological activities. acs.org To predict the activity of a new compound, the algorithm identifies the 'k' most similar compounds (the nearest neighbors) from a training dataset. vlifesciences.comresearchgate.net The predicted activity is then calculated as the average activity of these 'k' neighbors. acs.orgvlifesciences.com The similarity between molecules is determined by the distance between them in the multi-dimensional descriptor space. nih.gov

The choice of statistical model depends on the nature of the data and the relationship between the structural features and the biological endpoint. nih.gov Validation of the chosen model is a critical step to ensure its statistical reliability and predictive power for new molecules. wikipedia.org

Cheminformatics and Virtual Screening Applications

Cheminformatics combines chemistry, computer science, and information technology to analyze vast amounts of chemical data, accelerating the drug discovery process. nih.govlongdom.orgazolifesciences.com For this compound, cheminformatics tools and virtual screening would be instrumental in identifying novel derivatives with potentially enhanced biological activity. nih.govresearchgate.net

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify structures that are most likely to bind to a specific drug target. wikipedia.orgresearchgate.net This in silico approach filters enormous virtual libraries down to a manageable number of candidates for experimental testing, saving significant time and resources. azolifesciences.comfrontiersin.org

The two primary approaches to virtual screening are:

Mechanistic Studies of Biological Interactions

Proteomic Approaches to Identify Molecular Targets

Affinity Chromatography-Mass Spectrometry

There are no published studies that have utilized affinity chromatography-mass spectrometry to investigate the protein binding partners or biological targets of 2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid. This technique, which is invaluable for elucidating drug-protein interactions, has not been applied to this specific compound according to a thorough review of scientific databases.

Chemical Proteomics Techniques

Investigations employing chemical proteomics techniques to identify the cellular targets and off-targets of this compound have not been reported in the scientific literature. Chemical proteomics approaches are powerful tools for understanding the mechanism of action of bioactive compounds, but their application to this compound has not been documented.

Metabolomics in Understanding Biochemical Transformations (Excluding Human Metabolism)

There is a lack of metabolomics studies investigating the biochemical transformations of this compound in non-human biological systems. Research into how this compound is metabolized by various organisms, such as bacteria, fungi, or in animal models, has not been published. Therefore, no data tables on its metabolites or metabolic pathways in these systems can be provided. While studies on related compounds like p-(cyclopropylcarbonyl)phenylacetic acid have shown species-dependent metabolism nih.gov, similar information is not available for this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr

Correlating Structural Features with Biological Responses (In Vitro/Biochemical)

Currently, there is no published in vitro or biochemical data to correlate the specific structural features of 2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid with any biological response. The core structure consists of a phenylacetic acid moiety with a bulky (2-methylphenyl)sulfanyl group at the alpha-position. While general principles of SAR for arylalkanoic acids exist, the specific contribution of the o-tolylthio substituent to the activity of this particular molecule has not been documented. Without experimental data, any discussion on how modifications to the phenyl rings, the carboxylic acid group, or the sulfur linkage would affect its biological activity would be purely speculative.

Elucidation of Essential Binding Determinants for Target Interactions

Understanding the essential binding determinants of a compound with its biological target is key to elucidating its mechanism of action. This often involves techniques like X-ray crystallography or computational docking studies. As the biological target for this compound is unknown, no information on its binding mode or the specific amino acid residues involved in its interaction is available.

Stereochemical Effects on Activity and Selectivity

The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. In many biologically active molecules, one enantiomer is significantly more potent or has a different pharmacological profile than the other. There is currently no information available regarding the synthesis of the individual enantiomers of this compound or any comparative studies on their biological activity and selectivity.

Rational Design Principles Derived from SAR/SMR

Rational drug design relies on the knowledge gained from SAR and SMR studies to create new molecules with improved potency, selectivity, and pharmacokinetic properties. Due to the lack of any foundational data on the biological activity and molecular interactions of this compound, it is not possible to derive any rational design principles for the development of new compounds based on this scaffold.

Advanced Research Methodologies and Analytical Techniques for Research on 2 2 Methylphenyl Sulfanyl 2 Phenylacetic Acid

Advanced Spectroscopic Characterization Techniques (Beyond Basic Identification)

Advanced spectroscopic methods are crucial for elucidating the complex structural and dynamic properties of 2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid. These techniques provide insights into its conformational preferences, metabolic fate, and intermolecular interactions, which are fundamental to understanding its chemical and biological behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For a flexible molecule like this compound, which has several rotatable bonds, NMR can provide detailed information about the preferred spatial arrangement of its constituent atoms.

In a study on the conformational preferences of phenylacetic acid and its halogenated analogues, a combination of NMR spectroscopy and theoretical calculations was employed to understand the effects of substituents on molecular behavior. researchgate.net The analysis showed that even with variations in the polarity of the medium, there was no significant change in the conformation population. researchgate.net For this compound, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly valuable. NOESY experiments can identify protons that are close in space, providing through-space correlations that are critical for determining the molecule's folded or extended conformations. By analyzing the NOESY cross-peaks, researchers can build a model of the most stable conformers in different solvent environments.

NMR Technique Information Gained for Conformational Analysis
1D ¹H and ¹³C NMRProvides basic structural information and chemical environment of atoms.
2D COSYIdentifies scalar-coupled protons, confirming the bonding network.
2D NOESY/ROESYReveals through-space proximity of protons, crucial for determining 3D structure and conformational preferences.
Variable Temperature NMRInvestigates the dynamics of conformational exchange and determines energy barriers between different conformers.

Mass spectrometry (MS) is an indispensable analytical technique for identifying and quantifying metabolites of a parent compound in biological systems. In non-human in vitro or in vivo studies, understanding the metabolic fate of this compound is crucial for assessing its potential biotransformation pathways. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a standard approach for such investigations.

Research on phenylbutyric acid and its metabolite, phenylacetic acid, has demonstrated the utility of LC-MS/MS for their simultaneous determination in various tissues. nih.gov This methodology can be adapted to study the metabolism of this compound. Potential metabolic transformations could include hydroxylation of the aromatic rings, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, and conjugation reactions. By comparing the mass spectra of the parent compound with those of its metabolites, and by analyzing the fragmentation patterns, the chemical structures of the metabolites can be elucidated. The use of deuterated internal standards can further enhance the accuracy and reproducibility of the method. nih.gov

Metabolic Reaction Expected Mass Shift Potential Metabolite Structure
Hydroxylation+16 DaAddition of a hydroxyl group to a phenyl ring.
Sulfoxidation+16 DaOxidation of the sulfide (B99878) to a sulfoxide.
Sulfone formation+32 DaFurther oxidation of the sulfoxide to a sulfone.
Glucuronidation+176 DaConjugation with glucuronic acid.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. For this compound, these techniques can be used to study how individual molecules interact with each other in the solid state or in solution.

A study on phenylacetic acid and mandelic acid utilized FTIR and Raman spectroscopy in conjunction with theoretical calculations to analyze their structural stability and vibrational modes. nih.gov The sharpness of the O-H stretching mode in the IR spectrum of mandelic acid suggested the absence of intermolecular dimerization. nih.gov For this compound, the carboxylic acid moiety is expected to form strong hydrogen-bonded dimers in the solid state, which would be observable as a broad O-H stretching band and a shift in the C=O stretching frequency in the FTIR spectrum. By analyzing these spectral features, researchers can gain insights into the strength and nature of the intermolecular hydrogen bonds that dictate the crystal packing and physical properties of the compound.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous information about its molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Furthermore, the formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is an area of significant interest in crystal engineering. A study on the cocrystals of DL-2-Hydroxy-2-phenylacetic acid with pyridinecarboxamide isomers demonstrated how hydrogen bonding and π-π stacking interactions stabilize the crystal packing. mdpi.com For this compound, co-crystallization with suitable co-formers could be explored to modify its physicochemical properties. X-ray crystallography would be essential to characterize the resulting co-crystals and understand the supramolecular synthons that govern their formation.

Crystallographic Parameter Significance
Crystal System and Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell DimensionsDefines the size and shape of the repeating unit of the crystal.
Molecular ConformationProvides the exact 3D structure of the molecule in the solid state.
Intermolecular InteractionsReveals details of hydrogen bonding, van der Waals forces, and other non-covalent interactions that stabilize the crystal structure.

Microfluidics and High-Throughput Screening in Compound Discovery

Microfluidics and high-throughput screening (HTS) are powerful technologies for accelerating the discovery and optimization of new chemical entities. While direct HTS of this compound itself is not the primary goal, these techniques are invaluable for screening libraries of its derivatives to identify compounds with desired biological activities.

HTS allows for the rapid testing of large numbers of compounds in miniaturized assays. ewadirect.com For derivatives of this compound, HTS could be used to screen for activity against a specific biological target, such as an enzyme or a receptor. Cell-based assays and biochemical assays are two common formats used in HTS. ewadirect.com Microfluidic systems can further enhance the throughput and reduce the consumption of reagents in these screening campaigns.

Biophysical Techniques for Ligand-Target Characterization

Once a potential biological target for this compound or its derivatives has been identified, biophysical techniques are employed to characterize the binding interaction in detail. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the mechanism of action.

A study on the covalent binding of phenylacetic acid to proteins in rat hepatocytes illustrates a biophysical interaction. nih.gov Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and differential scanning fluorimetry (DSF) could be applied to study the interaction of this compound with a target protein.

Biophysical Technique Parameters Measured Information Provided
Surface Plasmon Resonance (SPR)Association and dissociation rate constants (kₐ, kₔ), equilibrium dissociation constant (Kₐ)Real-time kinetics and affinity of the ligand-target interaction.
Isothermal Titration Calorimetry (ITC)Binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n)A complete thermodynamic profile of the binding event.
Differential Scanning Fluorimetry (DSF)Thermal shift (ΔTₘ)Indicates ligand binding by measuring the change in protein melting temperature.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the heat changes that occur during a biomolecular interaction. azom.commalvernpanalytical.com This technique is considered the gold standard for characterizing the thermodynamics of binding events, as it provides a complete thermodynamic profile of the interaction in a single experiment. azom.comupm.es The fundamental principle of ITC involves the precise measurement of heat that is either released (exothermic) or absorbed (endothermic) when a ligand, in this case, this compound, is titrated into a solution containing its target macromolecule, such as a protein or enzyme.

The ITC instrument consists of two identical cells, a reference cell and a sample cell, maintained at a constant temperature. The reference cell typically contains water or buffer, while the sample cell holds the target molecule. The ligand is loaded into an injection syringe and incrementally added to the sample cell. Any heat change in the sample cell due to the binding interaction is detected by sensitive thermoelectric modules, and the power required to maintain a zero temperature difference between the sample and reference cells is measured.

The resulting data is a plot of heat change per injection as a function of the molar ratio of the ligand to the target molecule. This binding isotherm can be analyzed to determine the key thermodynamic parameters of the interaction:

Binding Affinity (KD): The dissociation constant, which is a measure of the strength of the interaction.

Stoichiometry (n): The number of ligand molecules that bind to a single target molecule.

Enthalpy Change (ΔH): The heat released or absorbed upon binding, providing insight into the types of bonds being formed and broken.

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, which can be calculated from the Gibbs free energy (ΔG) and enthalpy change.

Below is a hypothetical data table illustrating the kind of thermodynamic data that could be obtained from an ITC experiment studying the interaction of this compound with a target protein.

ParameterValue
Stoichiometry (n) 1.05
Dissociation Constant (KD) 2.5 µM
Enthalpy Change (ΔH) -15.8 kcal/mol
Entropy Change (ΔS) -12.4 cal/mol·K

This table is for illustrative purposes only and does not represent actual experimental data.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful optical biosensor technology used for the real-time, label-free analysis of biomolecular interactions. nih.govdenovobiolabs.com It is widely employed in drug discovery and development to study the kinetics of binding, including the rates of association and dissociation of a compound with its target. nih.govbioascent.com The technique is based on the phenomenon of surface plasmon resonance, which occurs when polarized light strikes a thin metal film (typically gold) at the interface of two media with different refractive indices. denovobiolabs.comphotonics.com

In a typical SPR experiment, one of the interacting molecules, known as the ligand (e.g., the target protein), is immobilized on the surface of a sensor chip. denovobiolabs.com The other molecule, the analyte (e.g., this compound), is then flowed over the sensor surface in a continuous stream. When the analyte binds to the immobilized ligand, there is a change in the refractive index at the sensor surface. This change is detected as a shift in the SPR angle, which is proportional to the mass of analyte bound to the surface.

The real-time monitoring of this binding event generates a sensorgram, a plot of the SPR response versus time. The sensorgram has distinct phases:

Association Phase: The analyte flows over the surface, and the curve rises as binding occurs.

Equilibrium Phase: The binding and dissociation events reach a steady state.

Dissociation Phase: The analyte solution is replaced with a buffer, and the curve declines as the complex dissociates.

By fitting the association and dissociation phases of the sensorgram to kinetic models, the following key kinetic parameters can be determined:

Association Rate Constant (ka): The rate at which the analyte binds to the ligand.

Dissociation Rate Constant (kd): The rate at which the analyte-ligand complex dissociates.

Dissociation Constant (KD): The ratio of kd to ka, which provides a measure of the binding affinity.

For the study of this compound, SPR would provide valuable information on the dynamics of its interaction with a target. This kinetic data is complementary to the thermodynamic data obtained from ITC and can offer a more complete picture of the binding mechanism. For example, a compound with a fast association rate and a slow dissociation rate would have a long residence time on its target, which could be a desirable property for a therapeutic agent.

The following is a hypothetical data table representing the kinetic parameters that could be derived from an SPR analysis of the interaction between this compound and its target.

ParameterValue
Association Rate Constant (ka) 3.2 x 104 M-1s-1
Dissociation Rate Constant (kd) 8.0 x 10-2 s-1
Dissociation Constant (KD) 2.5 µM

This table is for illustrative purposes only and does not represent actual experimental data.

Potential Applications and Future Research Directions

Hypothesis Generation for Therapeutic Intervention based on Mechanism of Action

The structural characteristics of 2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid provide a foundation for several therapeutic hypotheses. Phenylacetic acid and its derivatives are known to exhibit a variety of biological activities, offering a starting point for speculating on the potential mechanisms of action for this novel compound. mdpi.comgoogle.com

One primary hypothesis is that the compound may function as a non-steroidal anti-inflammatory drug (NSAID). Many aryl and heteroaryl acetic acid derivatives exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain. youtube.comscribd.com The potency and selectivity of these compounds can be influenced by the nature and position of substituents on the aryl ring. youtube.com The presence of the 2-methylphenylsulfanyl group could modulate the binding affinity and selectivity for COX-1 versus COX-2, potentially leading to a favorable efficacy and side-effect profile.

Another plausible therapeutic avenue is the modulation of peroxisome proliferator-activated receptors (PPARs). Certain phenylacetic acid derivatives have been identified as agonists of hPPARs, which are nuclear receptors involved in the regulation of glucose and lipid metabolism. nih.gov Agonism of these receptors can lead to glucose and triglyceride-lowering effects, suggesting that this compound could be investigated for applications in metabolic disorders such as type 2 diabetes.

The introduction of a sulfur atom in the form of a thioether linkage may also confer unique biological properties. Aryl thioethers are present in a significant number of approved pharmaceuticals and can play a crucial role in drug design. nih.gov The sulfur atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel interactions with biological targets. For instance, thia-analogues of known drugs can exhibit altered or improved pharmacological profiles.

To explore these hypotheses, a systematic investigation into the compound's biological activity is warranted. Initial studies would likely involve in vitro assays to determine its inhibitory activity against COX-1 and COX-2 enzymes and its agonist activity at PPAR subtypes.

Hypothesized Therapeutic Target Potential Mechanism of Action Potential Therapeutic Area Rationale based on Structural Analogs
Cyclooxygenase (COX) EnzymesInhibition of prostaglandin (B15479496) synthesisInflammation, PainMany aryl acetic acid derivatives are known NSAIDs that target COX enzymes. youtube.comscribd.com
Peroxisome Proliferator-Activated Receptors (PPARs)Agonism of nuclear receptorsMetabolic Disorders (e.g., Type 2 Diabetes)Some phenylacetic acid derivatives act as hPPAR agonists. nih.gov
Novel, Unidentified TargetsTo be determinedVariousThe thioether linkage may confer unique properties leading to novel biological activities. nih.gov

Role as a Chemical Probe in Biological Systems

Beyond its direct therapeutic potential, this compound could be developed into a valuable chemical probe for studying biological systems. Chemical probes are small molecules used to study and manipulate biological processes and are essential tools in chemical biology and drug discovery.

Should this compound demonstrate high potency and selectivity for a particular biological target, it could serve as a scaffold for the design of such probes. For example, if it is found to be a selective inhibitor of a specific enzyme, fluorescent or radiolabeled derivatives could be synthesized to visualize the enzyme's distribution and activity within cells and tissues. This would provide valuable insights into the enzyme's physiological and pathological roles.

Furthermore, the carboxylic acid group offers a convenient handle for chemical modification. It can be readily converted to an amide or ester, allowing for the attachment of various tags, such as fluorophores, biotin, or photo-crosslinking agents, without significantly altering the core pharmacophore responsible for target binding.

The development of a chemical probe based on this scaffold would involve several steps, including:

Target Identification and Validation: Confirming a specific and high-affinity biological target.

Structure-Activity Relationship (SAR) Studies: Understanding which parts of the molecule are essential for target binding and which can be modified.

Synthesis of Tagged Derivatives: Attaching appropriate reporter tags to non-essential positions of the molecule.

In Vitro and In Cellulo Validation: Demonstrating that the tagged compound retains its target-binding properties and is effective in a biological context.

Probe Type Modification Strategy Potential Application Information Gained
Fluorescent ProbeConjugation of a fluorophore to the carboxylic acidCellular imaging of the target proteinSubcellular localization and expression levels of the target
Affinity-Based ProbeImmobilization on a solid support via the carboxylic acidPull-down assays to identify binding partnersIdentification of protein-protein interaction networks
Photoaffinity ProbeIncorporation of a photo-reactive groupCovalent labeling of the target protein in its native environmentMapping the binding site and identifying off-targets

Potential as a Precursor for Novel Materials (Non-Biological Applications)

The chemical structure of this compound also suggests its potential as a monomer or building block for the synthesis of novel polymers and materials. The presence of both a carboxylic acid and a thioether linkage offers multiple avenues for polymerization and material functionalization.

The carboxylic acid group can be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would incorporate the bulky and rigid 2-[(2-Methylphenyl)sulfanyl]-2-phenylacetyl group as a repeating unit, which could impart unique thermal and mechanical properties to the material.

Furthermore, thioester functional polymers are a subject of ongoing research, and this compound could be a precursor to monomers containing this functionality. warwick.ac.uk Thiol- and disulfide-containing polymers are also an important class of functional materials with applications in self-healing materials and redox-responsive systems. researchgate.net The synthesis of such polymers often involves the use of thiol-containing monomers, which could potentially be derived from this compound.

Polymer Type Polymerization Strategy Potential Monomer Anticipated Material Properties
PolyesterPolycondensationDiol derivative of the compoundHigh thermal stability, specific optical properties
PolyamidePolycondensationDiamine derivative of the compoundHigh strength and rigidity
Functional PolymerPost-polymerization modificationThe compound itself as a functionalizing agentModified surface properties, introduction of chirality

Collaborative Research Opportunities

The exploration of a novel compound with multifaceted potential like this compound is ideally suited for collaborative research efforts. The interdisciplinary nature of drug discovery and materials science necessitates partnerships between academic institutions and industrial laboratories to leverage complementary expertise and resources. acs.orgdrugbank.com

Academic research groups can contribute by focusing on fundamental research, such as elucidating the compound's mechanism of action, exploring its structure-activity relationships, and developing novel synthetic routes. nih.gov Industry partners, on the other hand, can provide resources for high-throughput screening, lead optimization, preclinical and clinical development, and large-scale manufacturing. drugbank.com

Specific collaborative opportunities include:

Academia-Pharmaceutical Industry Partnerships: To investigate the therapeutic potential of the compound and its derivatives. Academic labs could perform initial biological screening and mechanism of action studies, while pharmaceutical companies could handle drug development and commercialization. acs.org54.209.11

Academia-Chemical Industry Collaborations: To explore the use of the compound as a precursor for novel polymers and materials. University researchers could focus on the synthesis and characterization of new materials, while chemical companies could assess their commercial viability and scale-up production.

Consortia of Multiple Research Groups: Bringing together experts in computational chemistry, synthetic chemistry, pharmacology, and materials science to comprehensively investigate the compound's properties and potential applications.

Such collaborations can accelerate the translation of basic scientific discoveries into tangible benefits for society, whether in the form of new medicines or advanced materials. nih.gov

Emerging Methodologies for Accelerating Research on Novel Compounds

Recent advancements in technology and methodology can significantly accelerate the research and development process for novel compounds like this compound.

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds for biological activity. azolifesciences.comdrugtargetreview.com By employing automated and miniaturized assays, HTS can quickly identify initial "hits" that can then be further investigated and optimized. medchemexpress.com This approach would be invaluable for screening the target compound and its derivatives against a wide range of biological targets to uncover potential therapeutic applications. nih.gov

In Silico Methods , including molecular modeling and machine learning, can predict a compound's properties and biological activity before it is even synthesized. nih.govnih.govphiladelphia.edu.jo These computational tools can be used to:

Predict the mechanism of action by docking the compound into the active sites of various enzymes and receptors. nih.gov

Estimate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. frontiersin.org

Guide the design of derivatives with improved potency and selectivity.

Generate novel derivatives with desired properties.

Predict the outcomes of chemical reactions, thus accelerating the synthesis process.

Design new materials with specific functionalities based on the compound as a building block. cornell.edu

By embracing these emerging methodologies, researchers can streamline the investigation of this compound, reducing the time and cost associated with bringing a novel compound from the laboratory to the market.

Methodology Application to the Target Compound Expected Outcome
High-Throughput Screening (HTS)Screening against a panel of biological targetsIdentification of initial lead compounds and therapeutic areas. drugtargetreview.commedchemexpress.com
In Silico ModelingPrediction of mechanism of action and ADMET propertiesPrioritization of experimental studies and rational drug design. nih.govfrontiersin.org
Artificial Intelligence (AI)Generation of novel derivatives and prediction of material propertiesAccelerated discovery of new drugs and materials. aitenea.comtechnologynetworks.comsemiconductor-digest.com

Q & A

Q. Table 1: Optimization of Reaction Conditions for Sulfanyl Compound Synthesis

ParameterOptimal RangeEvidence Source
SolventMethanol or Ethanol
Temperature20–25°C (RT)
Thiol Equivalents1.5–2.0 mol
Reaction Time3–4 hours

Q. Table 2: Key Spectral Benchmarks for Structural Confirmation

TechniqueDiagnostic SignalsExample Compound
1^1H NMRδ 3.5–4.0 (S-CH2_2), δ 12.0 (COOH)2-[(carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid
IR1700 cm1^{-1} (C=O), 700 cm1^{-1} (C-S)Sulfanyl-acetamide derivatives

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.